Ruthenium bis bipyridyl dichloride, also known as cis-dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate, is a coordination complex of ruthenium. Its chemical formula is CHClNRu, and it is classified as a transition metal complex due to the presence of the ruthenium ion coordinated with bipyridine ligands. This compound is notable for its applications in photochemistry and catalysis, particularly in organic synthesis and photovoltaic systems.
The compound falls under the category of organometallic compounds, specifically transition metal complexes. It is further classified based on its oxidation state (ruthenium(II)) and the nature of its ligands (bipyridine), which are bidentate ligands that coordinate to the metal center.
The synthesis of ruthenium bis bipyridyl dichloride typically involves the reduction of ruthenium trichloride in the presence of 2,2'-bipyridine. The general reaction can be represented as follows:
The reaction leads to the formation of a stable octahedral complex where the ruthenium ion is at the center, surrounded by two bidentate bipyridine ligands. The process typically requires careful control of pH and temperature to ensure optimal yield and purity of the product.
Ruthenium bis bipyridyl dichloride has an octahedral geometry due to its coordination with two 2,2'-bipyridine ligands and two chloride ions. Each bipyridine ligand coordinates through its nitrogen atoms, forming a chelate complex.
Ruthenium bis bipyridyl dichloride participates in various chemical reactions, primarily involving electron transfer processes. It can act as a catalyst in photoredox reactions where it facilitates the transfer of electrons between substrates.
One significant reaction pathway involves its use in photochemical reduction processes, where it can reduce electron acceptors like methylviologen under light irradiation. The excited state of the complex plays a crucial role in these reactions, exhibiting long-lived excited states that allow for efficient energy transfer .
The mechanism of action for ruthenium bis bipyridyl dichloride involves its excitation upon light absorption, leading to the formation of a triplet excited state. This excited state can then engage in redox reactions:
This mechanism is critical for applications in solar energy conversion and organic synthesis, where efficient electron transfer is necessary for driving chemical reactions .
Ruthenium bis bipyridyl dichloride has several scientific applications:
The synthesis of ruthenium bis bipyridyl dichloride (cis-Ru(bpy)₂Cl₂) primarily follows ligand substitution pathways starting from ruthenium(III) or ruthenium(II) precursors. The Meyer method remains the most widely employed approach, where ruthenium trichloride hydrate undergoes reduction in dimethylformamide (DMF) in the presence of lithium chloride and excess 2,2'-bipyridine ligands at elevated temperatures (130-150°C) [2] . This reaction proceeds through an in situ reduction where ruthenium(III) is reduced to ruthenium(II) by the solvent, with hypophosphorous acid often added to ensure complete reduction. The lithium chloride serves a dual purpose: providing chloride ligands and suppressing undesirable side reactions that lead to cationic impurities . Typical reaction times range from 6 to 24 hours, yielding the desired cis isomer as the primary product with purities >85% after precipitation from diethyl ether [4].
An alternative route employs the well-defined precursor cis-tetrakis(dimethylsulfoxide)dichlororuthenium(II) (cis-[RuCl₂(DMSO)₄]). This air-stable compound undergoes stepwise ligand substitution when reacted with 2,2'-bipyridine in chloroform or ethanol/DMSO mixtures under reflux conditions [2] [4]. The reaction proceeds selectively via initial displacement of the weakly coordinated dimethylsulfoxide-oxygen (DMSO-O) followed by substitution of one dimethylsulfoxide-sulfur (DMSO-S) ligand:
RuCl₂(DMSO-S)₂(DMSO-O)₂ + bipyridine → cis-RuCl₂(bpy)(DMSO-S)₂ + 2DMSO-O
Subsequent substitution with a second equivalent of bipyridine yields cis-Ru(bpy)₂Cl₂. This method offers superior stoichiometric control compared to ruthenium trichloride-based syntheses, with yields typically exceeding 75% [2].
Table 1: Comparison of Conventional Synthetic Methods for Ruthenium Bis Bipyridyl Dichloride
Precursor | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages |
---|---|---|---|---|---|
Ruthenium(III) Chloride Hydrate | Dimethylformamide/LiCl | 130-150 | 6-24 | 70-85 | Scalability; Established protocol |
cis-[RuCl₂(DMSO)₄] | Chloroform | 60-65 | 3-6 | 75-90 | Defined stoichiometry; Air stability |
cis-[RuCl₂(DMSO)₄] | Ethanol/DMSO (9:1) | 80-85 | 2-4 | 70-80 | Homogeneous solution; Faster kinetics |
[Ru(bpy)₃]Cl₂ | Ethanol/Aqueous HCl | 80 | 12 | 60-75 | High cis purity; Avoids Ru(III) precursors |
Reductive pathways are also employed, particularly when starting from tris(bipyridine)ruthenium(II) complexes. Treatment of [Ru(bpy)₃]Cl₂ with hydrochloric acid under reflux conditions induces selective decomposition to cis-Ru(bpy)₂Cl₂ through acidolysis of one bipyridine ligand. This method yields high-purity cis isomer (≥90%) but suffers from moderate yields (60-75%) due to competing decomposition pathways .
Microwave irradiation has emerged as a transformative technology for synthesizing ruthenium bis bipyridyl dichloride and related complexes, offering dramatic improvements in reaction efficiency and selectivity. The microwave approach utilizes cis-locked ruthenium precursors bearing symmetrical chelating anions (β-diketonates) to enforce stereochemical control during ligand substitution [2]. These precursors undergo rapid and selective bipyridine incorporation under microwave conditions, minimizing undesirable trisubstituted byproducts.
In a representative procedure, the potassium salt of fac-[RuCl(DMSO-S)₃(η²-malonate)] is combined with 2,2'-bipyridine in absolute ethanol and subjected to microwave irradiation at 150°C for 15-30 minutes [2]. This method achieves near-quantitative conversion (>95%) with exceptional selectivity for the cis-dichloro product, suppressing formation of [Ru(bpy)₃]²⁺ to less than 5%. The rapid heating under microwave conditions facilitates ligand exchange kinetics while preventing thermal decomposition pathways that plague conventional heating methods.
Table 2: Microwave-Assisted Synthesis Parameters and Performance Metrics
Precursor | Ligand Equivalents | Solvent | Temperature (°C) | Time (min) | cis-Ru(bpy)₂Cl₂ Yield (%) | [Ru(bpy)₃]²⁺ Byproduct (%) |
---|---|---|---|---|---|---|
K[fac-RuCl(DMSO-S)₃(mal)] | 2.2 | Absolute Ethanol | 150 | 15 | 95 | <3 |
K[fac-RuCl(DMSO-S)₃(ox)] | 2.5 | Absolute Ethanol | 150 | 20 | 92 | <5 |
[fac-RuCl(DMSO-S)₃(acac)] | 2.2 | Ethylene Glycol | 160 | 10 | 88 | 7 |
cis-[RuCl₂(DMSO)₄] | 2.5 | Ethanol/DMSO (9:1) | 140 | 30 | 75 | 15 |
The critical parameters for successful microwave synthesis include solvent choice, temperature control, and precursor design. Absolute ethanol provides optimal results due to its high microwave absorptivity and ability to solubilize both organic and inorganic components. Temperature must be carefully controlled at 150±5°C to ensure complete reaction while preventing solvent degradation. Precursors with oxalate (ox) or malonate (mal) chelators demonstrate superior performance compared to acetylacetonate (acac) derivatives due to their enhanced lability under microwave conditions [2]. This methodology has been successfully scaled to 100-200 mg batches without compromising yield or selectivity, representing a significant advancement over conventional synthetic approaches.
The stereochemistry of ruthenium bis bipyridyl dichloride significantly influences its reactivity and applications. The cis isomer (cis-Ru(bpy)₂Cl₂) exhibits labile chloride ligands in mutually adjacent positions, making it the preferred precursor for further coordination chemistry. In contrast, the trans isomer features greater thermodynamic stability but reduced reactivity toward ligand substitution. Controlling isomer formation requires strategic manipulation of synthetic conditions.
Thermal approaches dominate industrial synthesis, exploiting kinetic and thermodynamic preferences at elevated temperatures. The conventional Meyer synthesis at 130-150°C yields predominantly the cis isomer (>85%) due to kinetic favorability during stepwise ligand incorporation [4] . Extended reflux in high-boiling solvents like ethylene glycol (180-190°C) promotes isomerization toward the trans configuration, achieving trans:cis ratios up to 4:1 after 48 hours. This equilibrium-driven process follows first-order kinetics with an activation energy barrier of 120±10 kJ/mol for chloride dissociation, the rate-determining step in isomerization [6].
Photochemical isomerization offers an alternative pathway under milder conditions. Irradiation of cis-Ru(bpy)₂Cl₂ in deoxygenated acetonitrile solutions at 365 nm induces geometric isomerization through a solvent-assisted mechanism. The quantum yield for cis→trans conversion (Φ = 0.18±0.03) exceeds that of the reverse process (Φ = 0.07±0.01), enabling accumulation of the trans isomer at photostationary states containing 65-70% trans configuration [6]. This process proceeds via a dissociative mechanism where photoexcitation weakens the Ru-Cl bond, facilitating chloride dissociation and subsequent recombination in the thermodynamically favored trans orientation.
Table 3: Stereoisomer Ratios Under Different Synthesis Conditions
Synthetic Method | Temperature (°C) | Time (h) | cis:trans Ratio | Key Controlling Factors |
---|---|---|---|---|
Meyer Synthesis (DMF) | 140 | 12 | 90:10 | Kinetic control; Reducing environment |
Ethylene Glycol Reflux | 190 | 48 | 20:80 | Thermodynamic equilibrium; High dielectric medium |
Microwave Synthesis | 150 | 0.25 | 98:2 | Rapid kinetics; Selective precursor design |
Photochemical (365 nm) | 25 | 6 | 30:70 | Photon flux; Solvent coordination ability |
DMSO-Mediated Isomerization | 100 | 24 | 40:60 | Ligand exchange kinetics; Steric factors |
Recent studies have revealed unexpected stereochemical outcomes when employing asymmetric bipyridine derivatives. Complexes with 4,4'-disubstituted bipyridines exhibit preferential formation of the cis-β isomer during initial synthesis, which gradually converts to the thermodynamically stable cis-α isomer over 72-96 hours at room temperature [6]. This isomerization follows second-order kinetics and proceeds through a dissociative mechanism rather than intramolecular twisting. The activation barrier for cis-β to cis-α conversion (ΔG‡ = 85±5 kJ/mol) explains the persistence of the metastable cis-β configuration at ambient temperatures [6].
Functionalization of ruthenium bis bipyridyl dichloride through ligand modification enables precise tuning of electronic properties and reactivity. Two principal strategies have emerged: β-diketonato incorporation and sulfoxide derivatization.
β-Diketonato complexes are synthesized via chloride substitution with acetylacetonate (acac), oxalate (ox), or malonate (mal) ligands. This transformation is typically achieved by reacting cis-Ru(bpy)₂Cl₂ with the sodium salt of the β-diketonato ligand in ethanol under reflux conditions [2]. The reaction proceeds through a two-step mechanism involving sequential chloride displacement:
cis-Ru(bpy)₂Cl₂ + acac⁻ → cis-Ru(bpy)₂(acac)Cl + Cl⁻cis-Ru(bpy)₂(acac)Cl + acac⁻ → cis-Ru(bpy)₂(acac)₂
The reaction rate shows strong dependence on the diketonate basicity, with electron-donating substituents accelerating substitution kinetics. Steric factors dominate with bulky β-diketonates, where the second substitution step becomes rate-limiting. These complexes serve as versatile intermediates for further functionalization due to the lability of the β-diketonato ligands toward protonolysis. Treatment with trifluoroacetic acid in refluxing ethanol quantitatively regenerates the coordination sites for subsequent ligand incorporation, enabling synthesis of heteroleptic complexes [Ru(bpy)₂(L)]²⁺ (where L represents diverse diimine ligands) with exceptional purity (>95%) [2].
Sulfoxide derivatives exploit the versatile coordination chemistry of dimethylsulfoxide (DMSO) ligands. The synthesis involves controlled substitution of chloride ligands in cis-Ru(bpy)₂Cl₂ using DMSO as both solvent and reactant at 80-100°C. This reaction yields two isomeric products: the S-bonded isomer (Ru-SO) and the O-bonded isomer (Ru-OSO), with relative ratios determined by temperature, solvent polarity, and reaction duration [1] [2]. The S-bonded isomer predominates (>80%) under thermodynamic control (extended reaction times >4 hours) due to stronger Ru-S bonding, while kinetic products favor O-bonded configurations. These isomers exhibit distinct reactivity patterns: S-bonded complexes resist hydrolysis but undergo facile chloride exchange, whereas O-bonded derivatives display opposite behavior.
Table 4: Influence of Ligand Modifications on Complex Properties
Ligand Type | Representative Complex | Absorption λₘₐₓ (nm) | Ru(III/II) Potential (V vs. SCE) | Chloride Lability (k × 10⁴ s⁻¹) | Primary Applications |
---|---|---|---|---|---|
β-Diketonates | cis-Ru(bpy)₂(ox) | 485 | 0.85 | <0.01 | Photoredox Catalysis |
cis-Ru(bpy)₂(mal) | 480 | 0.88 | <0.01 | Solar Cell Sensitizers | |
cis-Ru(bpy)₂(acac)Cl | 475 | 0.92 | 0.5 | Intermediate for Synthesis | |
Sulfoxides | cis-Ru(bpy)₂(DMSO-S)Cl⁺ | 465 | 1.05 | 5.2 | Anticancer Drug Development |
cis-Ru(bpy)₂(DMSO-O)Cl⁺ | 455 | 1.15 | 0.8 | Electrochemical Sensors | |
Halogenated Salicylates | cis-Ru(bpy)₂(5-Cl-sal) | 510 | 0.75 | N/A | DNA Interaction Studies |
Advanced functionalization strategies incorporate hybrid ligand architectures such as quinoline-azoimine systems. These are synthesized via post-coordination modification, where the pre-formed complex [Ru(bpy)₂(quinoline)Cl]⁺ undergoes diazotization and coupling with β-diketones to yield tridentate ligands coordinated through azo-N', imine-N'', and quinoline-N atoms [3]. This approach significantly stabilizes the ruthenium(II) oxidation state, shifting the Ru(III/II) couple to 0.93-1.27 V versus ferrocene, compared to 0.82 V for the parent cis-Ru(bpy)₂Cl₂ [3]. Similarly, halogenated salicylate derivatives exhibit enhanced DNA binding affinity and altered redox behavior. Complexes of the type [Ru(bpy)₂(X-sal)] (where X = 4-F, 5-Cl, 4-Br, 5-I) demonstrate systematic shifts in UV-Vis absorption maxima correlated with halogen electronegativity: fluorine substituents induce blue shifts (Δλ = -12 nm) while iodine causes red shifts (Δλ = +8 nm) relative to unsubstituted salicylate complexes [4]. These ligand modifications enable precise fine-tuning of electronic properties for specialized applications ranging from photodynamic therapy to energy conversion systems.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8